molecular formula C19H20N2O2 B6345065 5-Phenyl-1-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazole-3-carboxylic acid CAS No. 1264046-28-7

5-Phenyl-1-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazole-3-carboxylic acid

Cat. No.: B6345065
CAS No.: 1264046-28-7
M. Wt: 308.4 g/mol
InChI Key: JEVRSSLRXXABDD-UHFFFAOYSA-N
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Description

Chemical Identity and Physical Properties The compound 5-Phenyl-1-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazole-3-carboxylic acid (CAS: 1264046-28-7) is a pyrazoline derivative with the molecular formula C₁₉H₂₀N₂O₂ and a molecular weight of 308.37 g/mol . Key predicted physicochemical properties include a density of 1.18±0.1 g/cm³ and a boiling point of 486.9±55.0 °C . The structure comprises a dihydropyrazole core substituted with phenyl, 4-isopropylphenyl, and carboxylic acid groups at positions 5, 1, and 3, respectively.

The compound is commercially available (e.g., CymitQuimica), indicating its relevance in pharmaceutical or materials research, though specific applications require further investigation .

Properties

IUPAC Name

3-phenyl-2-(4-propan-2-ylphenyl)-3,4-dihydropyrazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c1-13(2)14-8-10-16(11-9-14)21-18(12-17(20-21)19(22)23)15-6-4-3-5-7-15/h3-11,13,18H,12H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEVRSSLRXXABDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)N2C(CC(=N2)C(=O)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Hydrazines with 1,3-Diketones or α,β-Unsaturated Ketones

The formation of the pyrazoline core typically involves the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds. For example, ethyl acetoacetate derivatives can react with substituted phenylhydrazines to yield dihydropyrazole esters, which are subsequently hydrolyzed to carboxylic acids.

Mechanistic Pathway :

  • Hydrazine Formation : Substituted phenylhydrazines (e.g., 4-isopropylphenylhydrazine) are prepared via diazotization and reduction of anilines.

  • Cyclocondensation : The hydrazine reacts with a β-keto ester (e.g., ethyl 3-oxo-3-phenylpropanoate) in acidic or neutral conditions, forming the pyrazoline ring.

  • Ester Hydrolysis : The ethyl ester group at position 3 is hydrolyzed under basic conditions (e.g., NaOH/EtOH/H₂O) to yield the carboxylic acid.

Targeted Synthesis of 5-Phenyl-1-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazole-3-carboxylic Acid

Stepwise Synthesis from Ethyl 3-Oxo-3-phenylpropanoate

Step 1: Preparation of 4-Isopropylphenylhydrazine

  • Substrate : 4-Isopropylaniline is diazotized with NaNO₂/HCl at 0–5°C.

  • Reduction : The diazonium salt is reduced using SnCl₂/HCl to yield 4-isopropylphenylhydrazine.

Step 2: Cyclocondensation with Ethyl 3-Oxo-3-phenylpropanoate

  • Reagents : Ethyl 3-oxo-3-phenylpropanoate (1.0 equiv), 4-isopropylphenylhydrazine (1.05 equiv).

  • Conditions : Reflux in ethanol (12–16 hr) with catalytic acetic acid.

  • Product : Ethyl 5-phenyl-1-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazole-3-carboxylate (Yield: 78–85%).

Step 3: Saponification of the Ethyl Ester

  • Reagents : NaOH (2.0 equiv), EtOH/H₂O (3:1 v/v).

  • Conditions : Reflux for 6–8 hr, followed by acidification with HCl to pH 2.

  • Product : Target carboxylic acid isolated via filtration (Yield: 90–92%, Purity: 95–98% by HPLC).

One-Pot Tandem Cyclization-Hydrolysis Approach

Recent patents disclose streamlined methods combining cyclocondensation and hydrolysis in a single reactor:

  • Substrates : 4-Isopropylphenylhydrazine hydrochloride, ethyl 3-oxo-3-phenylpropanoate.

  • Conditions :

    • Cyclization : H₂O/EtOH (1:2), 80°C, 8 hr.

    • In Situ Hydrolysis : Add NaOH (2.0 equiv), continue heating at 80°C for 4 hr.

  • Advantages : Eliminates intermediate isolation, reducing solvent use and improving yield (88–90%).

Analytical Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.25 (d, J=6.8 Hz, 6H, CH(CH₃)₂), 3.12–3.20 (m, 1H, CH(CH₃)₂), 3.85 (dd, J=10.4, 6.0 Hz, 1H, H4), 5.32 (dd, J=10.4, 3.6 Hz, 1H, H5), 7.25–7.45 (m, 9H, aromatic), 12.1 (s, 1H, COOH).

  • IR (KBr) : 1705 cm⁻¹ (C=O), 2500–3300 cm⁻¹ (broad, COOH).

Chromatographic Purity Assessment

  • HPLC Conditions :

    • Column: ZORBAX Eclipse XDB-C8 (4.6 × 150 mm, 5 µm).

    • Mobile Phase: Acetonitrile/water (70:30 v/v).

    • Retention Time: 8.2 min.

Process Optimization and Scalability Challenges

Byproduct Formation and Mitigation

  • Oxidation Byproducts : Prolonged heating during cyclocondensation can oxidize the 4,5-dihydropyrazole to a fully aromatic pyrazole. This is minimized by maintaining reaction temperatures below 85°C and using inert atmospheres.

  • Ester Hydrolysis Side Reactions : Over-acidification during workup may protonate the pyrazoline nitrogen, leading to ring-opening. Controlled pH adjustment (pH 1.5–2.5) prevents decomposition.

Solvent and Catalyst Selection

  • Cyclocondensation Solvent : Ethanol outperforms DMF or THF due to better solubility of intermediates and lower toxicity.

  • Acid Catalysts : p-Toluenesulfonic acid (pTSA) provides higher regioselectivity compared to acetic acid, reducing dimerization byproducts.

Industrial-Scale Considerations

Cost-Effective Reagent Recovery

  • Ethanol Recycling : Distillation reclaims >90% of ethanol from reaction mixtures, reducing raw material costs.

  • Sodium Hydroxide Reuse : Alkaline filtrates from hydrolysis steps are neutralized and repurposed for subsequent batches.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and isopropyl groups, leading to the formation of corresponding ketones or alcohols.

    Reduction: Reduction reactions can target the pyrazole ring or the carboxylic acid group, potentially leading to the formation of pyrazolidines or alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃) are used under acidic or basic conditions.

Major Products

    Oxidation: Formation of ketones or alcohols.

    Reduction: Formation of pyrazolidines or alcohol derivatives.

    Substitution: Formation of halogenated, nitrated, or alkylated derivatives.

Scientific Research Applications

Biological Activities

Research indicates that pyrazole derivatives exhibit a range of biological activities, including:

  • Antimicrobial Activity : Compounds similar to 5-phenyl-1-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazole-3-carboxylic acid have demonstrated efficacy against various bacterial and fungal strains. The presence of the pyrazole moiety is crucial for this activity, as it can interact with microbial enzymes or cellular targets.
  • Analgesic Properties : Studies have suggested that pyrazole derivatives may possess analgesic effects, potentially through modulation of the cyclooxygenase (COX) pathway, similar to non-steroidal anti-inflammatory drugs (NSAIDs).
  • Antioxidant Activity : The compound has been reported to exhibit antioxidant properties, which can help mitigate oxidative stress in biological systems. This activity is vital in preventing cellular damage and may have implications in aging and chronic diseases.

Medicinal Chemistry Applications

The unique structure of this compound makes it a valuable scaffold in drug design. Its applications include:

  • Drug Development : Due to its diverse pharmacological properties, this compound can serve as a lead structure for the development of new therapeutic agents targeting pain relief, infections, and oxidative stress-related conditions.
  • Synthesis of Derivatives : The compound can be modified to create new derivatives with enhanced potency or selectivity for specific biological targets. For instance, substituents on the phenyl rings can be altered to optimize interactions with receptors or enzymes.

Case Studies

Several studies have explored the synthesis and application of pyrazole derivatives:

  • Synthesis and Characterization : A study reported the synthesis of related compounds through various chemical reactions involving hydrazine derivatives and substituted phenyl groups. Characterization techniques such as NMR and IR spectroscopy confirmed the successful formation of the target compounds .
  • Biological Evaluation : In vitro studies have assessed the antimicrobial efficacy of pyrazole derivatives against clinical isolates of bacteria and fungi, demonstrating significant activity compared to standard antibiotics .
  • Structure-Activity Relationship (SAR) : Research has focused on understanding how modifications to the pyrazole ring or substituents affect biological activity. This knowledge is crucial for optimizing lead compounds in drug discovery .

Mechanism of Action

The mechanism of action of 5-Phenyl-1-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with these targets, leading to inhibition or activation of biological pathways. The phenyl and isopropylphenyl groups can enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazoline derivatives exhibit structural diversity due to variable substituents on the heterocyclic core. Below is a comparative analysis with structurally related compounds, focusing on substituent effects, physicochemical properties, and biological activities.

Table 1: Structural and Functional Comparison

Compound Name Substituents (Positions) Functional Group at C3 Molecular Weight (g/mol) Key Biological Activities Reference(s)
Target Compound Phenyl (C5), 4-Isopropylphenyl (N1) Carboxylic acid 308.37 Not explicitly reported
1-{3-(4-Chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}propan-1-one 4-Chlorophenyl (C3), 4-Isopropylphenyl (C5) Ketone (propan-1-one) 368.85 Antitumor, antimicrobial
3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde 4-Fluorophenyl (C3), Phenyl (C5) Aldehyde 282.30 Structural studies only
5-(4-Fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide 4-Fluorophenyl (C5), Triazole (C3) Carbothioamide 485.58 Antimicrobial, analgesic
4-[3-(Biphenyl-4-yl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl]-3-(4-methoxy-phenyl)-1H-pyrazole Biphenyl (C3), 4-Methoxyphenyl (C4) None (pyrazole core) 494.54 Analgesic, anti-inflammatory

Key Observations

Halogenated substituents (e.g., 4-chlorophenyl in , 4-fluorophenyl in ) are associated with antimicrobial and antitumor activities, suggesting that halogen introduction could modulate the target compound’s efficacy .

Molecular Weight and Solubility

  • The target compound’s molecular weight (308.37 g/mol ) is lower than derivatives with bulky groups (e.g., carbothioamide in ), which may favor better solubility and bioavailability.

Structural Confirmation Techniques

  • X-ray crystallography (using SHELX software ) and computational analysis (e.g., Multiwfn ) are standard methods for validating pyrazoline structures, as seen in .

Biological Activity

5-Phenyl-1-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazole-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, anticancer, and antibacterial properties, along with relevant research findings and case studies.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC20H23N3O2
Molecular Weight337.42 g/mol
CAS Number860785-34-8
IUPAC NameThis compound

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, a study by Bouabdallah et al. highlighted that certain pyrazole derivatives showed selective inhibition of COX-2, an enzyme involved in inflammation. The compound's structure allows it to interact effectively with the enzyme, potentially leading to reduced inflammatory responses in various models .

Anticancer Activity

The anticancer potential of this compound has been evaluated against several cancer cell lines. Notably:

  • MCF7 (Breast Cancer) : The compound exhibited a GI50 value of 3.79 µM, indicating potent growth inhibition.
  • NCI-H460 (Lung Cancer) : The IC50 value was reported at 42.30 µM, demonstrating significant cytotoxicity .

These findings suggest that the compound may disrupt cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Antibacterial Activity

The antibacterial properties of the compound were assessed against various bacterial strains. A study reported that derivatives of pyrazole showed effective inhibition against Gram-positive bacteria with a minimum inhibitory concentration (MIC) as low as 0.39 µg/mL . This suggests a promising application in treating bacterial infections.

Case Study 1: COX-2 Inhibition

A recent study synthesized several pyrazole derivatives and tested their efficacy as COX inhibitors. Among them, the derivative containing the isopropyl phenyl group exhibited superior selectivity for COX-2 over COX-1, which is crucial for minimizing gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Study 2: Anticancer Screening

In another investigation focused on lung cancer treatment, compounds similar to this compound were screened against A549 cell lines. The results indicated significant apoptotic activity at concentrations lower than those required for traditional chemotherapeutics, highlighting the compound's potential as a novel anticancer agent .

Q & A

Q. What are the optimal synthetic routes for 5-Phenyl-1-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazole-3-carboxylic acid?

Methodological Answer: The compound is typically synthesized via cyclocondensation of substituted phenylhydrazines with β-ketoesters or α,β-unsaturated carbonyl derivatives. Key steps include:

  • Step 1 : Condensation of ethyl acetoacetate derivatives with phenylhydrazine to form pyrazoline intermediates.
  • Step 2 : Functionalization at the 3-position via carbothioamide or carboxylic acid groups using reagents like thiourea or hydrolysis under basic conditions.
  • Step 3 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization from ethanol or DMSO .

Q. How can researchers confirm the molecular structure post-synthesis?

Methodological Answer: Combined spectroscopic and crystallographic techniques are essential:

  • X-ray Diffraction (XRD) : Resolve the dihydro-pyrazole ring conformation and substituent orientation (e.g., SHELXL refinement ).
  • NMR/FT-IR : Validate proton environments (e.g., NH peaks at δ 10–12 ppm in DMSO-d₆) and carbonyl stretching (~1700 cm⁻¹) .
  • Mass Spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H]⁺ peaks) .

Q. What are the solubility and stability considerations for this compound?

Methodological Answer:

Property Details
SolubilitySoluble in DMSO, ethanol; sparingly in water (adjust pH for ionizable COOH group)
StabilityStable at RT in inert atmospheres; avoid strong oxidizers (risk of decomposition to NOₓ/COₓ)
StorageDesiccated at –20°C in amber vials to prevent photodegradation

Advanced Research Questions

Q. How can computational tools like Multiwfn and DFT elucidate electronic properties?

Methodological Answer:

  • Electrostatic Potential (ESP) Maps : Use Multiwfn to visualize charge distribution, identifying nucleophilic/electrophilic sites (e.g., carboxylic acid group) .
  • Frontier Molecular Orbitals (FMOs) : Perform DFT (B3LYP/6-311++G**) to calculate HOMO-LUMO gaps, correlating with reactivity .
  • Topological Analysis : Quantify bond critical points (BCPs) for electron density (ρ) and Laplacian (∇²ρ) to assess hydrogen-bonding potential .

Q. How to design molecular docking studies to predict bioactivity?

Methodological Answer:

  • Target Selection : Prioritize receptors with pyrazole affinity (e.g., COX-2, kinases) based on structural analogs .
  • Software Workflow :
    • Prepare ligand (protonation states via MarvinSketch) and receptor (PDB structure).
    • Dock using AutoDock Vina (grid center on active site; exhaustiveness=20).
    • Validate poses with RMSD clustering and MM-GBSA binding energy calculations .
  • Experimental Correlation : Cross-validate with in vitro assays (e.g., IC₅₀ against cancer cell lines) .

Q. How to resolve contradictions in crystallographic and spectroscopic data?

Methodological Answer:

  • Refinement Checks : Verify SHELXL parameters (R-factor, displacement parameters) for overfitting .
  • Twinning Analysis : Use PLATON to detect twinning in XRD data if bond lengths deviate >3σ from expected values .
  • Dynamic Effects : Consider temperature-dependent NMR to assess conformational flexibility conflicting with static XRD models .

Q. What strategies improve bioactivity through structural derivatives?

Methodological Answer:

  • Substituent Effects : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the 4-phenyl position to enhance binding affinity .
  • QSAR Modeling : Use CoMFA/CoMSIA to correlate substituent bulkiness (e.g., isopropyl) with logP and IC₅₀ .
  • Prodrug Design : Esterify the carboxylic acid to improve membrane permeability, followed by enzymatic hydrolysis in vivo .

Q. What safety protocols are critical for handling this compound?

Methodological Answer:

  • PPE Requirements : Nitrile gloves, lab coat, and ANSI-approved goggles (prevents skin/eye contact with irritants) .
  • Ventilation : Use fume hoods during synthesis (risk of volatile byproducts like NH₃) .
  • Spill Management : Neutralize acidic spills with sodium bicarbonate; collect waste in halogen-free containers .

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